LAS38096
CAS No.: 1015481-75-0
Cat. No.: VC13529223
Molecular Formula: C17H12N6O
Molecular Weight: 316.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015481-75-0 |
|---|---|
| Molecular Formula | C17H12N6O |
| Molecular Weight | 316.32 g/mol |
| IUPAC Name | 4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) |
| Standard InChI Key | YRPIMMMBNUUYLG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 |
| Canonical SMILES | C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 |
Introduction
LAS38096, also known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a potent, selective, and efficacious antagonist of the A2B adenosine receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in conditions where the A2B receptor plays a significant role, such as asthma and other inflammatory diseases.
Pharmacological Profile
LAS38096 is characterized by its high affinity for the A2B adenosine receptor, with a Ki value of 17 nM . It shows excellent selectivity over other adenosine receptor subtypes, including A1, A2A, and A3, with Ki values greater than 1000 nM for A1 and A3, and greater than 2500 nM for A2A . This selectivity is crucial for minimizing off-target effects and ensuring therapeutic efficacy.
Research Findings and Applications
LAS38096 has been studied in various preclinical models for its potential in treating conditions associated with A2B receptor activation. For instance, A2B antagonists like LAS38096 may play a role in reducing inflammation and could be beneficial in diseases such as asthma . The compound's ability to inhibit the production of inflammatory mediators like IL-6 further supports its anti-inflammatory properties .
Table 2: Pharmacological Profile of LAS38096
| Receptor Subtype | Ki Value (nM) |
|---|---|
| A2B Adenosine Receptor | 17 |
| A1 Adenosine Receptor | >1000 |
| A2A Adenosine Receptor | >2500 |
| A3 Adenosine Receptor | >1000 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume